BenchChemオンラインストアへようこそ!

Tesetaxel

Oral Bioavailability P-glycoprotein Taxane Pharmacokinetics

Tesetaxel (DJ-927) is a semi-synthetic, orally bioavailable taxane with key differentiators: not a P-gp substrate, 50-60% oral bioavailability, ~8-day half-life, and no Cremophor EL/surfactant excipients. It retains activity against P-gp-overexpressing tumors resistant to paclitaxel and docetaxel. Phase III CONTESSA trial demonstrated efficacy in combination with capecitabine, enabling fully oral Q3W chemotherapy. Ideal for research programs targeting multidrug resistance reversal, neuropathy minimization, or oral oncolytic protocols. Research use only.

Molecular Formula C46H60FN3O13
Molecular Weight 882.0 g/mol
CAS No. 333754-36-2
Cat. No. B1683096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesetaxel
CAS333754-36-2
SynonymsDJ927;  DJ-927;  DJ 927;  Tesetaxel
Molecular FormulaC46H60FN3O13
Molecular Weight882.0 g/mol
Structural Identifiers
SMILESCC1=C2C3C(C4(CCC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)OC(O3)CN(C)C
InChIInChI=1S/C46H60FN3O13/c1-24-28(58-40(54)34(52)33(32-27(47)17-14-20-48-32)49-41(55)63-42(3,4)5)21-46(56)38(61-39(53)26-15-12-11-13-16-26)36-44(8,19-18-29-45(36,23-57-29)62-25(2)51)37-35(31(24)43(46,6)7)59-30(60-37)22-50(9)10/h11-17,20,28-30,33-38,52,56H,18-19,21-23H2,1-10H3,(H,49,55)/t28-,29+,30+,33-,34+,35+,36-,37+,38-,44+,45-,46+/m0/s1
InChIKeyMODVSQKJJIBWPZ-VLLPJHQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tesetaxel (CAS 333754-36-2): Oral Taxane Derivative for Advanced Cancer Research


Tesetaxel (DJ-927) is a semi-synthetic, orally bioavailable taxane derivative that functions as a microtubule inhibitor [1]. Unlike traditional taxanes that require intravenous infusion, tesetaxel possesses intrinsic oral bioavailability and is not a substrate for the P-glycoprotein (P-gp) efflux pump [2]. The compound has been investigated extensively in clinical trials for HER2-negative, hormone receptor-positive metastatic breast cancer, including the pivotal Phase 3 CONTESSA trial [3].

Why Tesetaxel Cannot Be Substituted with Paclitaxel or Docetaxel in Research Settings


Tesetaxel exhibits fundamental pharmacologic differences from conventional taxanes that render generic substitution inappropriate for research applications. Its lack of recognition by the P-glycoprotein efflux pump confers intrinsic oral bioavailability of 50-60%, compared to ≤18% for docetaxel and ~6% for paclitaxel [1]. Additionally, tesetaxel displays a terminal plasma half-life of approximately 8 days (∼180 hours) versus approximately 11 hours for both paclitaxel and docetaxel [2]. These divergent pharmacokinetic profiles necessitate distinct dosing regimens (oral every 3 weeks vs. IV weekly or every 3 weeks) and yield different toxicity spectra, including reduced hypersensitivity reactions and a distinct peripheral neuropathy profile [3].

Tesetaxel Quantitative Differentiation Evidence Against Paclitaxel, Docetaxel, and Capecitabine


Oral Bioavailability: Tesetaxel Achieves 50-60% vs. ≤18% for Docetaxel and ~6% for Paclitaxel

Tesetaxel is not a substrate for the P-glycoprotein (P-gp) efflux pump, unlike paclitaxel and docetaxel [1]. This molecular property directly translates to intrinsic oral bioavailability of approximately 50-60% for tesetaxel, compared to only 18% for docetaxel and approximately 6% for paclitaxel [2]. This difference enables oral capsule administration of tesetaxel at 27 mg/m² once every 3 weeks, whereas paclitaxel and docetaxel require intravenous infusion due to negligible oral absorption [3].

Oral Bioavailability P-glycoprotein Taxane Pharmacokinetics

Phase 3 CONTESSA Trial: Tesetaxel + Capecitabine Improves Median PFS by 2.9 Months vs. Capecitabine Alone

In the randomized, multicenter Phase 3 CONTESSA trial (N=685), tesetaxel (27 mg/m² on day 1 of a 21-day cycle) combined with a reduced dose of capecitabine (1,650 mg/m²/day on days 1-14) was compared directly against the FDA-approved dose of capecitabine monotherapy (2,500 mg/m²/day on days 1-14) in patients with HER2-negative, HR-positive metastatic breast cancer previously treated with a taxane [1]. The tesetaxel combination arm achieved a median progression-free survival (PFS) of 9.8 months versus 6.9 months for capecitabine alone, representing a 2.9-month improvement (HR=0.716; 95% CI, 0.573-0.895; P=0.003) [2]. The overall response rate was 57% for the combination versus 41% for capecitabine alone [3].

Metastatic Breast Cancer Progression-Free Survival Phase 3 Clinical Trial

Terminal Plasma Half-Life: Tesetaxel ∼180-192 Hours vs. ∼11 Hours for Paclitaxel and Docetaxel

Tesetaxel exhibits a markedly prolonged terminal plasma half-life of approximately 180 hours (7.5 days) to 192 hours (8 days) in humans, compared to approximately 11 hours for both paclitaxel and docetaxel [1]. This ~16-17 fold longer half-life is a consequence of tesetaxel not being a substrate for P-glycoprotein-mediated efflux and its high plasma protein binding [2]. The extended half-life enables once-every-3-week oral dosing while maintaining therapeutic plasma concentrations throughout the dosing interval [3].

Terminal Half-Life Pharmacokinetics Dosing Interval

Phase 2 Single-Agent Activity: Tesetaxel 44-45% ORR in Taxane-Naive Metastatic Breast Cancer

In a Phase 2 trial of single-agent tesetaxel administered at 27 mg/m² every 3 weeks in chemotherapy-naive patients with metastatic breast cancer, the overall response rate (ORR) was 45% [1]. An independent Phase 2 trial reported an ORR of 44% with tesetaxel monotherapy at the same dose and schedule [2]. This compares favorably to historical ORR ranges of approximately 20-35% reported for single-agent paclitaxel and docetaxel in similar taxane-naive metastatic breast cancer populations [3]. Notably, tesetaxel achieved this efficacy without premedication for hypersensitivity reactions and with 0% grade 3 peripheral neuropathy in patients not undergoing dose escalation [4].

Overall Response Rate Metastatic Breast Cancer Phase 2 Trial

Tesetaxel Application Scenarios Based on Validated Differentiation Evidence


All-Oral Combination Regimen Development for HR+/HER2- Metastatic Breast Cancer

Tesetaxel combined with capecitabine forms an entirely oral regimen with demonstrated Phase 3 efficacy (median PFS improvement of 2.9 months vs. capecitabine monotherapy; HR=0.716) [1]. This scenario is appropriate for research programs developing oral chemotherapy protocols that eliminate infusion center visits, reduce healthcare resource utilization, and align with NCCN guideline preferences for oral oncolytics that reduce clinical visit frequency [2]. The oral bioavailability of 50-60% and 8-day half-life of tesetaxel enable the Q3W oral capsule administration used in CONTESSA [3].

Overcoming P-Glycoprotein-Mediated Taxane Resistance

Tesetaxel is not a substrate for the P-glycoprotein (P-gp) efflux pump, unlike paclitaxel and docetaxel [1]. Preclinical studies have demonstrated that tesetaxel retains activity against cell lines and xenografts that overexpress P-gp and are resistant to prototype taxanes [2]. This differentiation supports research applications investigating taxane-based therapy in tumors with documented or suspected P-gp-mediated multidrug resistance, where conventional taxanes would be predicted to have limited efficacy [3].

Neurotoxicity-Sparing Taxane Research Protocols

Preclinical models indicate that tesetaxel displays markedly lower neurotoxicity than docetaxel at equi-myelotoxic doses [1]. Clinical Phase 2 data in taxane-naive patients showed 0% grade 3 peripheral neuropathy when tesetaxel was administered at the recommended 27 mg/m² dose without dose escalation [2]. This supports tesetaxel as a comparator or candidate for research protocols where peripheral neuropathy is a critical dose-limiting toxicity to be minimized, particularly in patient populations with pre-existing neuropathy risk or for whom neuropathy would severely impair quality of life [3].

Hypersensitivity-Free Taxane Research Models

Tesetaxel's formulation does not contain Cremophor EL or polysorbate 80, solubilizing agents present in paclitaxel and docetaxel formulations that are associated with hypersensitivity reactions [1]. In Phase 2 clinical testing, there were no cases of hypersensitivity reaction regardless of dose used, and premedication with corticosteroids and antihistamines was not required [2]. This property supports tesetaxel's application in research settings where avoiding confounding hypersensitivity reactions or eliminating premedication regimens is desirable for protocol simplification and improved patient experience [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tesetaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.